Product packaging for beta-Alanine, N-ethyl-N-nitroso-(Cat. No.:CAS No. 10478-55-4)

beta-Alanine, N-ethyl-N-nitroso-

Cat. No.: B13499502
CAS No.: 10478-55-4
M. Wt: 146.14 g/mol
InChI Key: QPUFJFOCZODIMS-UHFFFAOYSA-N
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Description

Overview and Chemical Classification of N-nitroso-β-Alanine Derivatives

N-nitroso-β-alanine derivatives are a sub-class of N-nitrosamines that are structurally derived from the amino acid β-alanine. The core structure consists of a β-alanine molecule where the amino group is substituted with a nitroso group and another organic substituent. In the case of beta-Alanine, N-ethyl-N-nitroso-, an ethyl group is the additional substituent on the nitrogen atom.

These derivatives can be broadly classified based on the nature of the second substituent on the nitrogen atom. This substituent can significantly influence the chemical and physical properties of the molecule, as well as its reactivity and biological effects. The presence of the carboxylic acid group from the β-alanine moiety imparts a degree of polarity to these molecules.

Historical Context of N-nitroso Compound Research and its Relevance to N-ethyl-N-nitroso-β-Alanine

The study of N-nitroso compounds dates back over a century, but intensive research into their biological significance began in the mid-20th century. A pivotal moment in this field was the discovery of the carcinogenic properties of a simple nitrosamine (B1359907), dimethylnitrosamine, in the 1950s. This finding spurred decades of investigation into the occurrence, formation, and toxicological properties of a vast array of N-nitroso compounds.

Early research focused on the presence of nitrosamines in various environmental sources, including certain foods, tobacco products, and industrial settings. ontosight.ai The understanding that N-nitroso compounds can also be formed endogenously in the human body from precursor amines and nitrosating agents, such as nitrites, was a significant advancement. dfg.de This endogenous formation pathway is particularly relevant for compounds like N-ethyl-N-nitroso-β-alanine, as its precursors, β-alanine and ethylamine, are naturally occurring or can be derived from various dietary and metabolic sources. The historical context of N-nitroso compound research provides the foundation for understanding the potential significance of specific derivatives like N-ethyl-N-nitroso-β-alanine.

Chemical and Physical Properties

The specific chemical and physical properties of beta-Alanine, N-ethyl-N-nitroso- are not extensively documented in publicly available literature. However, based on its chemical structure, some properties can be inferred. The compound has a molecular formula of C5H10N2O3 and a molecular weight of 146.14 g/mol .

PropertyValue
Molecular Formula C5H10N2O3
Molecular Weight 146.14 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to have some solubility in water and polar organic solvents due to the carboxylic acid and nitroso groups.

Methods of Synthesis and Formation

Specific laboratory synthesis methods for beta-Alanine, N-ethyl-N-nitroso- are not detailed in readily available scientific literature. However, the general principles of N-nitrosamine formation suggest a likely synthetic route. The most common method for synthesizing N-nitrosamines is the reaction of a secondary amine with a nitrosating agent, typically in an acidic medium. nih.gov

In the case of beta-Alanine, N-ethyl-N-nitroso-, the precursor secondary amine would be N-ethyl-β-alanine. This precursor could be synthesized through the N-alkylation of β-alanine with an ethylating agent. The subsequent nitrosation of N-ethyl-β-alanine would likely involve the use of a nitrite (B80452) salt, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid. The acid protonates the nitrite to form nitrous acid, which then acts as the nitrosating agent.

The formation of N-ethyl-N-nitroso-β-alanine can also occur endogenously. If both N-ethyl-β-alanine and a nitrosating agent are present in the same environment, such as the acidic conditions of the stomach, the nitrosation reaction can proceed. dfg.de

Analytical Techniques for Detection and Quantification

The detection and quantification of N-nitroso compounds, including derivatives of β-alanine, often require sensitive and selective analytical methods due to their potential presence at low concentrations in complex matrices. Several techniques are commonly employed for the analysis of nitrosamines.

High-performance liquid chromatography (HPLC) coupled with a Thermal Energy Analyzer (TEA) is a highly specific and sensitive method for the detection of N-nitroso compounds. epa.gov The TEA detector is selective for the nitroso functional group, providing excellent specificity. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is another powerful technique used for the analysis of volatile and semi-volatile nitrosamines. nih.gov For non-volatile compounds like N-nitroso-β-alanine derivatives, derivatization to increase volatility may be necessary prior to GC-MS analysis.

Other analytical methods that have been used for nitrosamine determination include HPLC with ultraviolet (UV) detection, although this method is generally less sensitive and specific than HPLC-TEA. pmda.go.jp

Metabolism and Metabolic Pathways

Detailed metabolic studies specifically on beta-Alanine, N-ethyl-N-nitroso- are not extensively reported. However, the metabolism of N-nitroso compounds, in general, has been a subject of intense research due to its link to their biological activity. A critical step in the metabolism of many nitrosamines is enzymatic hydroxylation of the carbon atom alpha to the nitroso group, a process often mediated by cytochrome P450 enzymes. nih.gov

This metabolic activation is believed to be a key step in the carcinogenic mechanism of many nitrosamines. nih.gov For N-ethyl-N-nitroso-β-alanine, metabolic activation would likely involve the hydroxylation of the ethyl group or the carbon atom on the β-alanine backbone that is adjacent to the nitrogen. This process can lead to the formation of unstable intermediates that can act as alkylating agents, capable of modifying cellular macromolecules such as DNA. The metabolism of related N-nitroso-N-ethyl compounds has been shown to result in various metabolites, indicating that multiple metabolic pathways can be involved. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10N2O3 B13499502 beta-Alanine, N-ethyl-N-nitroso- CAS No. 10478-55-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10478-55-4

Molecular Formula

C5H10N2O3

Molecular Weight

146.14 g/mol

IUPAC Name

3-[ethyl(nitroso)amino]propanoic acid

InChI

InChI=1S/C5H10N2O3/c1-2-7(6-10)4-3-5(8)9/h2-4H2,1H3,(H,8,9)

InChI Key

QPUFJFOCZODIMS-UHFFFAOYSA-N

Canonical SMILES

CCN(CCC(=O)O)N=O

Origin of Product

United States

Synthetic Routes and Formation Mechanisms of N Ethyl N Nitroso β Alanine

Chemical Synthesis of N-ethyl-N-nitroso-β-Alanine in Laboratory Settings

The laboratory synthesis of N-ethyl-N-nitroso-β-alanine is primarily achieved through the nitrosation of its secondary amine precursor, N-ethyl-β-alanine.

The fundamental reaction for forming N-nitrosamines is the interaction of a secondary amine with a nitrosating agent. researchgate.net In the case of N-ethyl-N-nitroso-β-alanine, the precursor is N-ethyl-β-alanine, a secondary amine. The most common nitrosating agents are derived from nitrites, such as sodium nitrite (B80452) (NaNO₂), under acidic conditions. libretexts.org

The mechanism begins with the protonation of nitrite to form nitrous acid (HNO₂). researchgate.net In the presence of a strong acid, nitrous acid is further converted into the highly electrophilic nitrosonium cation (N≡O⁺). libretexts.org This cation is then susceptible to attack by the nucleophilic nitrogen atom of the secondary amine. libretexts.org The subsequent loss of a proton from the nitrogen results in the formation of the stable N-nitrosamine. libretexts.org

The general reaction can be summarized as: R₂NH (secondary amine) + HNO₂ → R₂N-N=O (N-nitrosamine) + H₂O

This process is a well-established method for the synthesis of N-nitroso compounds. sci-hub.se

Several factors can be manipulated to optimize the yield of N-ethyl-N-nitroso-β-alanine during its synthesis. The efficiency of N-nitrosamine formation is highly dependent on the reaction environment.

FactorOptimal Condition for NitrosationRationale
pH Acidic (typically pH 2-5)Promotes the formation of nitrous acid (HNO₂) and the active nitrosating agent, dinitrogen trioxide (N₂O₃). researchgate.netsci-hub.se
Temperature Elevated temperaturesCan increase the rate of formation, as seen in conditions like frying for food-related nitrosamines. libretexts.org
Reactant Concentration Higher concentrations of amine and nitriteIncreases the probability of molecular collision and reaction, leading to a higher yield.
Catalysts Presence of certain species like nitrosophenolsCan accelerate the reaction by forming an intermediate nitrosating agent. capes.gov.br
Inhibitors Absence of inhibitors like ascorbic acid (Vitamin C)Inhibitors can scavenge nitrosating agents, preventing the formation of N-nitrosamines. researchgate.net

By controlling these parameters, chemists can maximize the production of N-ethyl-N-nitroso-β-alanine in a laboratory setting. The use of specific solvents can also play a role; for instance, nitrosation can be carried out efficiently in organic solvents using agents like nitrosyl halides. sci-hub.se

Unintentional Formation Pathways of N-nitroso-β-Alanine Derivatives

Beyond deliberate synthesis, N-nitroso-β-alanine derivatives can form unintentionally in various environments, including within biological systems and as a result of industrial processes.

N-nitroso compounds can be formed endogenously within the human body, representing a potential source of exposure. dfg.denih.gov This in vivo synthesis occurs when ingested nitrites react with secondary amines or other nitrosatable precursors under the strongly acidic conditions of the stomach. libretexts.org

Dietary sources of nitrites include cured meats and certain vegetables, while amines and amides are readily available from the digestion of proteins. libretexts.orgnih.gov β-Alanine is a naturally occurring amino acid metabolite in the human body, and its N-alkylated derivatives, if present, could serve as precursors for nitrosation. dfg.de The formation is catalyzed by the acidic environment of the stomach, which facilitates the conversion of nitrite to reactive nitrosating species. europa.eu Bacterial activity, particularly in the oral cavity or in conditions of chronic infection, can also contribute to the conversion of nitrates to nitrites, further increasing the pool of available nitrosating agents. nih.gov

The unintentional formation of nitrosamines is a recognized issue in various environmental and industrial contexts. nih.govacs.org These compounds can be generated and released from industrial sites where they are formed as byproducts. acs.org A significant pathway for environmental nitrosamine (B1359907) formation is during water disinfection, particularly through chloramination. acs.org In this process, amine precursors present in the water can react with chloramine (B81541) to form nitrosamines. acs.org

While specific data on the industrial formation of N-ethyl-N-nitroso-β-alanine is limited, the general principles apply. β-alanine and its derivatives have applications in various industries. frontiersin.orgnih.gov If processes involving these compounds also involve the use of nitrites or other nitrosating agents, or create conditions conducive to nitrosation (e.g., specific pH and temperature ranges), there is a potential for the unintentional formation of the corresponding N-nitroso derivative. researchgate.net

Formation PathwayPrecursorsConditions
Endogenous Dietary nitrites/nitrates; secondary amines, amino acids (e.g., β-alanine derivatives). dfg.denih.govStrongly acidic environment of the stomach (pH < 4); bacterial conversion of nitrate (B79036) to nitrite. libretexts.orgnih.gov
Environmental (Water Treatment) Secondary and tertiary amine pollutants. acs.orgDisinfection processes, particularly chloramination. acs.org
Industrial Amine-containing raw materials, impurities, or degradation products; residual nitrites. researchgate.netManufacturing processes with acidic conditions or elevated temperatures. researchgate.net

Biochemical Transformations and Metabolism of N Ethyl N Nitroso β Alanine

Enzymatic Activation Pathways of N-nitroso Compounds in Preclinical Models

The enzymatic activation of nitrosamines is a key step that can lead to the formation of reactive species. This process has been extensively studied in various preclinical models, with a primary focus on the role of the Cytochrome P450 superfamily of enzymes.

Cytochrome P450-Mediated Metabolism of Nitrosamines

The metabolic activation of many nitrosamines is initiated by the Cytochrome P450 (CYP) system, a superfamily of heme-containing monooxygenases. nih.gov These enzymes are primarily found in the liver but are also present in other tissues. oak.go.kr The major activation step for nitrosodialkylamines is the hydroxylation of the α-carbon atom, the carbon atom adjacent to the N-nitroso group, a reaction catalyzed by CYPs. rsc.org This α-hydroxylation is considered a critical step for the manifestation of their carcinogenic potential. nih.gov

Several CYP isoforms have been identified as key players in the metabolism of nitrosamines. nih.gov In humans, CYP2E1 is a major enzyme involved in the N-dealkylation of nitrosamines with small alkyl chains. rsc.org Other isoforms, including CYP2A6, CYP2D6, CYP2C, and CYP3A4, have also been shown to participate in the metabolic activation of various nitrosamines. rsc.orgnih.gov For instance, studies have indicated that CYP2A6 contributes significantly to the activation of N-nitrosodiethylamine (NDEA) and the tobacco-specific nitrosamine (B1359907) NNK. nih.gov The involvement of specific CYP isoforms can be influenced by the structure of the nitrosamine, including the size of the alkyl groups. rsc.org

For N-ethyl-N-nitroso-β-alanine, the presence of an ethyl group suggests that α-hydroxylation would likely occur on the methylene (B1212753) carbon of the ethyl group or the carbon of the β-alanine backbone that is adjacent to the nitroso-nitrogen. This enzymatic action would initiate the cascade leading to reactive intermediates.

Table 1: Key Cytochrome P450 Isoforms in Nitrosamine Metabolism

CYP IsoformSubstrate ExamplesRole in Metabolism
CYP2E1 N-nitrosodimethylamine (NDMA), N-nitrosodiethylamine (NDEA)Major catalyst for the metabolic activation of short-chain nitrosodialkylamines. rsc.orgnih.gov
CYP2A6 N-nitrosodiethylamine (NDEA), NNK, NNNSignificant contributor to the activation of NDEA and tobacco-specific nitrosamines. nih.gov
CYP3A4 N-nitrosamines with ethyl groups (e.g., NDEA)Involved in the dealkylation of nitrosamines with ethyl groups. rsc.org
CYP2C N-nitrosamines with ethyl groups (e.g., NDEA)Correlated with the dealkylation of nitrosamines bearing an ethyl group. rsc.org
CYP2D6 N-nitrosodiethylamine (NDEA)Potentially involved in the activation of some nitrosamines like NDEA. rsc.org

This table is generated based on data from multiple sources.

Formation of Electrophilic Alkylating Intermediates

The α-hydroxylated nitrosamines generated by CYP enzymes are generally unstable. nih.gov They undergo spontaneous decomposition to form highly reactive electrophilic intermediates. rsc.org The initial α-hydroxylated metabolite can break down to yield an aldehyde (or ketone) and a primary nitrosamine. rsc.org This primary nitrosamine is itself unstable and can rearrange to form a diazonium ion. rsc.org

These diazonium ions are potent alkylating agents, capable of transferring an alkyl group to nucleophilic sites on cellular macromolecules, such as DNA, RNA, and proteins. nih.govontosight.ai The alkylation of DNA is a critical event that can lead to mutations and the initiation of carcinogenesis. ontosight.ai

Alternatively, some nitrosamines can be O-alkylated to form alkoxydiazenium ions. rsc.orgnih.gov These O-alkylated derivatives are also electrophilic and can react with nucleophiles, although they are generally more stable than the α-hydroxylated intermediates. rsc.orgnih.gov The reaction of these electrophilic intermediates with cellular components is a key aspect of the biological effects of nitrosamines.

Non-Enzymatic Degradation and Biotransformation Products

In addition to enzymatic metabolism, N-nitroso compounds can undergo non-enzymatic degradation under certain conditions. These reactions can be influenced by factors such as pH and exposure to light.

One significant non-enzymatic pathway is hydrolysis. The stability of nitrosamines in aqueous solutions is pH-dependent. Both acid-catalyzed and base-catalyzed hydrolysis of N-nitroso compounds have been reported. rsc.orgnih.gov For example, the decomposition of N-nitroso-2-pyrrolidone in mildly acidic solutions can lead to either denitrosation (loss of the nitroso group) or deamination. rsc.org Alkaline hydrolysis of other N-nitroso compounds has also been studied, with the reaction rate often depending on the pH. rsc.org

Photodegradation is another non-enzymatic route for the transformation of nitrosamines. Exposure to ultraviolet (UV) light can lead to the cleavage of the N-NO bond. oak.go.krnih.gov This photolytic degradation can be an effective method for breaking down nitrosamines in aqueous solutions. oak.go.krnih.gov The products of photolysis typically include the parent amine and nitrogen-containing species like nitric oxide. nih.gov The efficiency of this process can be influenced by the pH of the solution. oak.go.kr For instance, the photodegradation of some nitrosamines has been observed to be more favorable under lower pH conditions. oak.go.kr

The specific non-enzymatic biotransformation products of N-ethyl-N-nitroso-β-alanine have not been extensively detailed in the available literature. However, based on the general chemistry of nitrosamines, it is plausible that hydrolysis could lead to the formation of β-alanine, N-ethyl and various nitrogen oxides, while photolytic degradation would likely yield N-ethyl-β-alanine.

Molecular Mechanisms of Interaction and Biological Activity

DNA Adduct Formation by N-ethyl-N-nitroso-β-Alanine Metabolites

Metabolites of N-ethyl-N-nitroso compounds are known to be potent alkylating agents that can directly modify the structure of DNA. ontosight.ai This process, known as DNA adduct formation, is a critical initiating event in the mutagenic and carcinogenic cascade of these chemicals. nih.govnih.govnih.gov The metabolic activation of N-ethyl-N-nitroso-β-alanine is presumed to follow pathways similar to other N-nitroso compounds, generating an ethyl-diazonium ion. This highly reactive intermediate readily transfers an ethyl group to nucleophilic sites on DNA bases. nih.gov

The ethylating agents formed from N-ethyl-N-nitroso compounds react with various nitrogen and oxygen atoms in DNA bases. nih.govscience.gov While several adducts can be formed, the most significant in terms of mutagenesis are those at the oxygen atoms of the bases. nih.gov Research on the analogous compound, N-ethyl-N-nitrosourea (ENU), shows that it acts as an alkylating agent by transferring its ethyl group to nucleobases in nucleic acids. science.govwikipedia.org

Key ethylated DNA adducts include:

O⁶-ethylguanine (O⁶-EtG) : This is a major miscoding lesion that is strongly implicated in the mutagenic effects of ethylating agents. nih.govnih.gov

O⁴-ethylthymine (O⁴-EtT) : Another significant miscoding adduct.

O²-ethylthymine (O²-EtT) : Also contributes to mutagenicity. mdpi.com

N⁷-ethylguanine (N⁷-EtG) : While this is often the most abundant adduct, its direct mutagenic potential is less than the O-alkylated adducts. nih.govnih.gov Its formation can, however, destabilize the glycosidic bond, leading to depurination and the creation of an abasic (AP) site, which is itself a toxic and mutagenic lesion. nih.gov

N³-ethyladenine (N³-EtA) : Another example of an adduct formed by these agents. mdpi.com

Studies on N-nitrosodiethylamine (NDEA) have shown that N7-Et-Gua can account for about 12% and O⁶-Et-Gua for 8% of the total ethyl DNA base adducts observed. mdpi.com

Table 1: Major DNA Adducts Formed by Ethylation

Adduct Name Abbreviation Significance
O⁶-ethylguanine O⁶-EtG Highly mutagenic, causes mispairing during DNA replication. nih.govnih.gov
O⁴-ethylthymine O⁴-EtT Miscoding lesion contributing to mutations. mdpi.com
N⁷-ethylguanine N⁷-EtG Most abundant adduct, can lead to depurination and AP sites. nih.govnih.gov
O²-ethylthymine O²-EtT Contributes to mutagenic outcomes. mdpi.com

The formation of DNA adducts is a direct cause of genomic instability and mutagenesis. nih.govnih.govnih.gov The O⁶-ethylguanine adduct, for instance, preferentially mispairs with thymine (B56734) instead of cytosine during DNA replication. nih.gov This mispairing, if not repaired, leads to a permanent G:C to A:T transition mutation in the subsequent round of DNA replication. nih.govresearchgate.net Similarly, O⁴-ethylthymine can cause A:T to G:C transitions.

This process of adduct formation and subsequent misreplication is a primary mechanism behind the potent mutagenicity of SN1-type alkylating agents like N-ethyl-N-nitrosourea. science.govnih.gov The mutations induced are not random; they are typically single base-pair substitutions, with A:T to T:A transversions and A:T to G:C transitions being common outcomes. nih.govresearchgate.net This genomic instability, characterized by an increased rate of mutations and DNA breaks, is a hallmark of exposure to such compounds. nih.govnih.gov

Cellular Responses to N-ethyl-N-nitroso-β-Alanine Exposure in In Vitro Models

Cells possess sophisticated mechanisms to counteract the damaging effects of alkylating agents. These responses involve the activation of DNA damage signaling pathways and the deployment of specific repair enzymes. wikipedia.org

Exposure to ethylating agents like N-ethyl-N-nitrosourea (NEU) triggers a rapid cellular response. The damage inflicted includes both single-strand breaks (SSBs) and double-strand breaks (DSBs). nih.govnih.gov These breaks, along with the base adducts, are recognized by the cell's DNA damage surveillance system. nih.govresearchgate.net

This recognition activates key checkpoint signaling kinases, such as ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), which in turn phosphorylate their downstream targets, Chk2 and Chk1, respectively. nih.govnih.gov Studies on NEU have shown a temporal activation of these pathways, with Chk2 activation occurring before Chk1 phosphorylation, suggesting a coordinated response to the different types of damage induced. nih.govnih.gov

Cells employ several DNA repair pathways to remove ethyl adducts:

Base Excision Repair (BER) : This pathway is responsible for removing smaller adducts like N⁷-ethylguanine and N³-ethyladenine through the action of DNA glycosylases. nih.gov

O⁶-methylguanine-DNA methyltransferase (MGMT) : This protein directly reverses the damage by transferring the ethyl group from O⁶-ethylguanine and O⁴-ethylthymine to one of its own cysteine residues. However, this is a stoichiometric, "suicide" reaction, and the protein is consumed in the process. nih.gov

Mismatch Repair (MMR) : The MMR system can recognize the mispairs formed by O⁶-ethylguanine with thymine. However, attempts to repair this can sometimes lead to futile cycles of excision and resynthesis, which can result in the conversion of the initial lesion into more lethal DNA strand breaks. nih.govnih.gov

The genotoxic potential of N-nitroso compounds has been extensively studied in various in vitro systems. Primary cultures of hepatocytes are particularly relevant as the liver is a primary site of metabolic activation for many nitrosamines. researchgate.netnih.gov

Studies on N-nitroso derivatives of β-adrenergic-blocking drugs, which share structural similarities, have demonstrated their genotoxicity in both rat and human hepatocytes. researchgate.netnih.gov These compounds were shown to induce DNA fragmentation and unscheduled DNA synthesis (a marker of DNA repair), indicating a positive genotoxic response. nih.govhesiglobal.org Importantly, these effects were observed in hepatocytes but not in cell lines lacking metabolic activation capacity (like Chinese hamster lung V79 cells), confirming that these compounds are indirectly acting genotoxins that require metabolic transformation to exert their effects. researchgate.netnih.gov Research on N-nitroso-ethylisopropylamine (NEIPA) in Big Blue transgenic rats confirmed its potent mutagenicity in the liver. nih.gov

Modulation of Biochemical Pathways (e.g., related to amino acid metabolism)

The parent molecule, β-alanine, is a naturally occurring non-essential β-amino acid. nih.gov It is formed in the body through several pathways, including the degradation of pyrimidine (B1678525) nucleotides and carnosine. nih.gov Under normal conditions, β-alanine is metabolized into other compounds. For instance, it can be converted to malonate semialdehyde, which then enters into propanoate metabolism, or it can be transformed into aspartic acid. nih.gov

The introduction of an N-ethyl-N-nitroso group fundamentally alters the molecule's biological role, transforming it from a simple amino acid into a potent alkylating agent precursor. The metabolic pathways that would typically process β-alanine are likely superseded by the enzymatic processes that activate the nitroso-moiety. While specific studies on how N-ethyl-N-nitroso-β-alanine directly modulates amino acid metabolism are scarce, the focus of its biological activity shifts to the genotoxic effects mediated by its reactive metabolites rather than its participation in standard amino acid pathways. ontosight.aiyoutube.com

Table 3: List of Compounds Mentioned

Compound Name
N-ethyl-N-nitroso-β-alanine
N-ethyl-N-nitrosourea (ENU/NEU)
O⁶-ethylguanine
O⁴-ethylthymine
N⁷-ethylguanine
O²-ethylthymine
N³-ethyladenine
N-nitrosodiethylamine (NDEA)
Cytosine
Thymine
N-nitroso-ethylisopropylamine (NEIPA)
N-nitroso propranolol (B1214883) (NNP)
β-alanine
Malonate semialdehyde

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for N-ethyl-N-nitroso-β-Alanine Analysis

Chromatographic methods, particularly when coupled with mass spectrometry, are the cornerstone of nitrosamine (B1359907) analysis, offering high separation efficiency and specific detection.

Gas chromatography-mass spectrometry (GC-MS/MS) is a powerful technique for the analysis of volatile and semi-volatile nitrosamines. However, due to the non-volatile nature of beta-Alanine, N-ethyl-N-nitroso-, which contains a carboxylic acid group, derivatization is a mandatory step to increase its volatility and thermal stability for GC analysis.

A common derivatization strategy for N-nitroso amino acids involves esterification of the carboxylic acid group. For instance, derivatization with pentafluorobenzyl bromide (PFBBr) can be employed. The resulting ester is more amenable to GC separation. Following derivatization, the sample is introduced into the GC system, where the compound is separated from other matrix components on a capillary column, such as a DB-5 or equivalent. The separated analyte then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) is utilized, operating in the multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion of the derivatized analyte and monitoring its characteristic product ions. A novel GC-MS/MS method has been developed for the estimation of N-Nitroso dimethyl amine (NDMA) and N-Nitroso diethyl amine (NDEA) impurities in Zidovudine, achieving efficient chromatographic separation on a DB-WAX column. nih.gov

ParameterSuggested Condition for Derivatized beta-Alanine, N-ethyl-N-nitroso-
Derivatization Reagent Pentafluorobenzyl bromide (PFBBr)
GC Column DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Injection Mode Splitless or Pulsed Splitless
Ionization Mode Electron Ionization (EI)
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) To be determined based on the PFB-ester derivative
Product Ions (m/z) To be determined from fragmentation studies

This table presents suggested GC-MS/MS conditions based on methods for similar compounds and requires experimental validation for beta-Alanine, N-ethyl-N-nitroso-.

Liquid chromatography-mass spectrometry (LC-MS/MS) is often the preferred method for the analysis of non-volatile and thermally labile nitrosamines like beta-Alanine, N-ethyl-N-nitroso-, as it typically does not require derivatization.

The separation is commonly achieved using reversed-phase liquid chromatography (RPLC) with a C18 column. The mobile phase usually consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, with additives such as formic acid to improve peak shape and ionization efficiency. A liquid chromatography-mass spectrometry (LC-MS/MS) method using hydrophilic interaction liquid chromatography (HILIC) was developed for the analysis of the neurotoxins β-N-methylamino-L-alanine (BMAA) and 2,4-diaminobutyric acid (DAB) in multiple reaction monitoring (MRM) scan mode. nih.gov

Electrospray ionization (ESI) is the most common ionization technique for this type of analyte, typically operating in positive ion mode. Tandem mass spectrometry (MS/MS) in MRM mode provides the high selectivity and sensitivity required for trace-level quantification. The selection of appropriate precursor and product ions is critical for the specificity of the method. The use of high-purity mobile phases and optimization of parameters like cone gas and cone voltage can help mitigate background noise in MRM transitions, which is crucial for achieving low detection limits. waters.com

ParameterSuggested Condition for beta-Alanine, N-ethyl-N-nitroso-
LC Column C18 or equivalent (e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol or Acetonitrile
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) [M+H]⁺ of beta-Alanine, N-ethyl-N-nitroso-
Product Ions (m/z) To be determined from fragmentation studies

This table presents suggested LC-MS/MS conditions and requires experimental validation for beta-Alanine, N-ethyl-N-nitroso-.

Spectroscopic and Chemiluminescent Detection Methods

While mass spectrometric methods are highly specific, other detection techniques offer high sensitivity and can be valuable tools in nitrosamine analysis.

The Thermal Energy Analyzer (TEA) is a highly selective and sensitive detector for N-nitroso compounds. nih.govlabcompare.com Its operation is based on the catalytic cleavage of the N-NO bond, which releases a nitric oxide (NO) radical. labcompare.com This radical then reacts with ozone in the detector to produce electronically excited nitrogen dioxide (NO₂*), which emits light upon relaxation to its ground state. labcompare.comusp.org The intensity of this chemiluminescence is directly proportional to the amount of the N-nitroso compound present.

The TEA can be interfaced with either a gas chromatograph (GC) or a high-performance liquid chromatograph (HPLC) to provide separation prior to detection. chromatographytoday.com This coupling allows for the specific quantification of individual nitrosamines. The TEA is known for its excellent sensitivity, with detection limits in the sub-picogram range, and its high selectivity for nitrosamines over other nitrogen-containing compounds. chromatographytoday.com For non-volatile compounds like beta-Alanine, N-ethyl-N-nitroso-, coupling with HPLC would be the appropriate approach. The TEA is a valuable tool for both screening for total N-nitroso content and for quantifying specific nitrosamines. labcompare.comusp.org

Fluorimetric detection methods for nitrosamines typically involve a derivatization step to introduce a fluorescent tag. One common approach is the denitrosation of the N-nitroso compound, followed by derivatization of the resulting secondary amine with a fluorescent labeling reagent such as dansyl chloride or 9-fluorenylmethyl chloroformate (Fmoc-Cl). mdpi.com The fluorescent derivatives are then separated by HPLC and detected by a fluorescence detector. mdpi.com This approach can offer high sensitivity, although it is an indirect method and requires careful optimization of the derivatization reaction. A novel HPLC method with fluorimetric detection was developed for determining N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) in enalapril (B1671234) maleate, where Fmoc-Cl provided better sensitivity and repeatability than dansyl chloride. mdpi.com

Another strategy involves post-column derivatization. After chromatographic separation, the N-nitroso compound can be photolytically cleaved to produce nitrite (B80452), which then reacts with a fluorogenic reagent to produce a fluorescent product. A selective fluorescence detection method for some N-nitrosoamines after post-column reaction has been developed for reversed-phase liquid chromatography. nih.gov While these methods can be sensitive, they may be less specific than mass spectrometric techniques.

Sample Preparation Challenges and Artifact Minimisation

The accurate analysis of beta-Alanine, N-ethyl-N-nitroso- is highly dependent on the sample preparation procedure. The primary challenges include efficiently extracting the analyte from the sample matrix and preventing the artificial formation or degradation of the nitrosamine during the process.

The polarity of beta-Alanine, N-ethyl-N-nitroso- due to its carboxylic acid group influences the choice of extraction technique. Solid-phase extraction (SPE) is a commonly used method for the cleanup and pre-concentration of nitrosamines from complex matrices. For polar nitrosamines, ion-exchange or mixed-mode SPE cartridges can be effective.

A critical concern in nitrosamine analysis is the potential for artifact formation, where the nitrosamine is formed during sample preparation or analysis from precursor amines and nitrosating agents present in the sample or reagents. nih.gov To minimize this risk, it is crucial to control the pH and temperature during sample processing and to avoid the use of reagents that could act as nitrosating agents. The addition of inhibitors of nitrosation, such as ascorbic acid or sodium azide, to the sample during extraction can also be employed. The unexpected appearance of a diphenylamine (B1679370) peak is an indicator of N-Nitrosodiphenylamine standard decomposition. osha.gov It is also important to protect samples from light, as some nitrosamines are photolabile. osha.gov The use of high-purity solvents and reagents is essential to avoid contamination that could lead to artifactual results. waters.com

Preconcentration and Extraction Techniques

Due to the low concentration of nitrosamines typically found in various samples, a preconcentration or extraction step is almost always required to isolate and enrich the analytes prior to instrumental analysis. The choice of technique depends on the sample matrix (e.g., pharmaceutical products, water, food), the specific nitrosamines of interest, and their physicochemical properties. Common methodologies include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supercritical Fluid Extraction (SFE).

Liquid-Liquid Extraction (LLE) is a conventional method used to separate nitrosamines from a sample matrix based on their differential solubilities in two immiscible liquid phases. For instance, a simple and reproducible LLE method using dichloromethane (B109758) as the extraction solvent, followed by a clean-up step with a phosphate (B84403) buffer solution, has been developed for the analysis of volatile N-nitrosamines in meat products. nih.gov Another approach involves LLE with dichloromethane, followed by an acid back-extraction to remove basic amine interferences. nasa.gov Automated LLE systems have also been developed to improve precision and throughput for analyzing drug products. researchgate.net

Solid-Phase Extraction (SPE) has become a widely adopted technique for nitrosamine analysis due to its efficiency, reduced solvent consumption compared to LLE, and the availability of diverse sorbent materials that can be tailored for specific applications. chromatographyonline.com SPE separates the target analytes from the sample matrix by adsorbing them onto a solid sorbent, after which interferences are washed away, and the purified analytes are eluted with a small volume of solvent. chromatographyonline.com For the analysis of nitrosamines in water, automated SPE (ASPE) using activated coconut charcoal cartridges has proven effective, improving sample throughput and reducing variability. nasa.govamericanlaboratory.com In pharmaceutical analysis, SPE cartridges with strong cation-exchange functionalized polymeric sorbents are used to extract nitrosamine impurities from cough syrups. chromatographyonline.com Different SPE sorbents, such as Oasis MCX and Strata X-C, have been evaluated for their ability to retain active pharmaceutical ingredients while allowing for the effective recovery of various N-nitrosamines. usp.org

Supercritical Fluid Extraction (SFE) is a more advanced technique that uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. SFE has been applied to extract volatile nitrosamines from fried bacon samples. In this method, the nitrosamines are extracted and then retained on a silica (B1680970) gel trap, which allows co-extracted lipids to be discarded, thereby providing a cleaner extract for analysis. usda.gov

The following table summarizes various preconcentration and extraction techniques used for nitrosamine analysis.

Interactive Data Table: Preconcentration and Extraction Techniques for N-Nitrosamines
Method Matrix Sorbent/Solvent Key Features References
Liquid-Liquid Extraction (LLE) Meat Products Dichloromethane, Phosphate Buffer Simple, reproducible method without need for specialized apparatus. nih.gov
Automated LLE Drug Products Methanol Offers high precision (RSD down to 4.4%) and good recovery for automated analysis. researchgate.net
Solid-Phase Extraction (SPE) Water Activated Coconut Charcoal Enables preconcentration from large sample volumes (e.g., 500 mL); suitable for ASPE. nasa.govamericanlaboratory.com
Solid-Phase Extraction (SPE) Cough Syrups Strong Cation-Exchange Polymeric Sorbent Targeted extraction to separate analytes from interfering compounds in complex syrups. chromatographyonline.com
Solid-Phase Extraction (SPE) Pharmaceuticals Strata X-C, Oasis MCX Sorbents with combined reversed-phase and strong cation exchange mechanisms for high API retention and good NA recovery. usp.org
Supercritical Fluid Extraction (SFE) Fried Bacon Supercritical CO₂, Silica Gel Trap Selectively extracts nitrosamines while allowing co-extracted lipids to be removed. usda.gov

Prevention of De Novo Nitrosamine Formation During Analysis

A critical challenge in nitrosamine analysis is the potential for de novo, or artifactual, formation of these compounds during the sample preparation and analysis workflow. This can occur when a sample contains both vulnerable amine precursors (secondary or tertiary amines) and a nitrosating agent (such as nitrite impurities), leading to artificially inflated results. usp.org The risk of this reaction is highly dependent on the chemical environment.

The primary mechanism for nitrosation typically involves the reaction of a secondary amine with a nitrosating agent derived from nitrite under acidic conditions. researchgate.net The pH of the medium is a crucial factor; acidic conditions, particularly in the pH range of 3 to 5, are considered optimal for this reaction. usp.org Consequently, maintaining a neutral or, more effectively, a basic pH (greater than 7) during sample preparation is a key strategy to minimize or prevent de novo formation, as the kinetics of the reaction are significantly reduced under these conditions. usp.orgnih.gov

In addition to pH control, the incorporation of chemical inhibitors or scavengers into the sample solution is a widely accepted and effective mitigation strategy. nih.gov These agents act by competitively reacting with the nitrosating species, thereby preventing them from reacting with the amine precursors. researchgate.net Antioxidants are particularly effective for this purpose.

Ascorbic acid (Vitamin C) and its salts (e.g., sodium ascorbate) are the most commonly used inhibitors. nih.govnih.gov Ascorbic acid rapidly reduces the nitrosating agent (nitrosonium ion) to nitric oxide, which is less reactive. nih.govwikipedia.org Studies have shown that adding ascorbic acid to formulations can reduce nitrosamine formation by over 75%. dsm.comdsm-firmenich.com

Alpha-tocopherol (Vitamin E) is another potent antioxidant inhibitor. nih.gov As a lipophilic (fat-soluble) molecule, it can be particularly effective at inhibiting nitrosation within lipid phases, complementing the action of the hydrophilic (water-soluble) ascorbic acid. researchgate.net

Other Inhibitors: Phenolic compounds such as caffeic acid and ferulic acid have also demonstrated significant inhibitory effects (>80% inhibition at ~1 wt% concentration). nih.govnih.gov Certain amino acids, like glycine (B1666218) and lysine, can also act as inhibitors. nih.gov

The following table outlines key strategies for preventing artifactual nitrosamine formation during analysis.

Interactive Data Table: Strategies to Prevent De Novo Nitrosamine Formation
Strategy Mechanism Specific Agents Key Considerations References
pH Control The nitrosation reaction rate is significantly reduced in neutral or basic conditions. Sodium Carbonate, Phosphate Buffers Maintaining pH > 7 is considered a low-risk condition for nitrosation. usp.orgnih.gov
Antioxidant Scavengers Competitively react with and reduce the nitrosating agent to a less reactive species. Ascorbic Acid, Sodium Ascorbate, Alpha-tocopherol Highly effective; often required in greater than stoichiometric amounts. Can be used directly in formulations. nih.govwikipedia.orgdsm.com
Phenolic Inhibitors Act as scavengers, competing with amines for the nitrosating agent. Caffeic Acid, Ferulic Acid Have demonstrated high inhibitory efficacy in model studies. nih.govnih.gov
Amino Acid Inhibitors Primary amine and thiol groups can act as nitrite scavengers. Glycine, Lysine, Histidine Shown to be effective at inhibiting nitrosamine formation in solution. nih.gov

Environmental Occurrence, Fate, and Degradation Dynamics

Presence of N-ethyl-N-nitroso-β-Alanine in Environmental Matrices

Direct monitoring data for N-ethyl-N-nitroso-β-alanine in water, air, or soil is scarce. The focus of most environmental studies has been on more volatile and commonly found nitrosamines such as N-nitrosodimethylamine (NDMA).

While specific data for N-ethyl-N-nitroso-β-alanine is not available, N-nitroso compounds, in general, are recognized as potential water contaminants. They can be formed during water disinfection processes, particularly chloramination, when precursor amines react with disinfectants ewg.org. They can also be introduced into water systems through industrial wastewater discharges.

Studies have detected various nitrosamines in drinking water at nanogram per liter (ng/L) levels nih.govepa.gov. For instance, monitoring has revealed the presence of NDMA in drinking water supplies, with concentrations ranging from 2 to 180 ng/L in some locations nih.gov. While volatile nitrosamines have been the primary focus, there is an unconfirmed report suggesting the existence of nonvolatile nitrosamines in New Orleans water at levels of 0.1 to 0.5 µg/L epa.gov. Given its structure as a non-volatile N-nitroso amino acid, N-ethyl-N-nitroso-β-alanine, if present, would fall into this latter category.

Table 1: Examples of Regulated or Monitored N-Nitrosamines in Drinking Water

CompoundRegulatory/Advisory LevelJurisdiction
N-Nitrosodimethylamine (NDMA)0.003 ppb (Public Health Goal)California, USA ewg.org
N-Nitrosodimethylamine (NDMA)0.01 ppb (Guideline)Massachusetts, USA ewg.org
N-Nitrosodiethylamine (NDEA)0.01 ppb (Notification Level)California, USA ewg.org
N-Nitrosodi-n-propylamine (NDPA)0.01 ppb (Notification Level)California, USA ewg.org

This table presents data for well-studied nitrosamines to illustrate typical concentration levels of concern and is not specific to beta-Alanine, N-ethyl-N-nitroso-.

The presence of N-nitroso compounds in the atmosphere can result from industrial emissions or form in the atmosphere from the reaction of precursor amines with nitrogen oxides (NOx) usp.org. Nitrates and nitrites, which are precursors to N-nitroso compounds, are naturally present in soils and can be increased by agricultural practices who.int.

When released to soil, some nitrosamines, like NDMA, can be highly mobile and may leach into groundwater epa.gov. The fate of N-ethyl-N-nitroso-β-alanine in soil is not documented, but its properties as a polar amino acid derivative suggest it could be water-soluble and potentially mobile in soil, although interactions with soil organic matter and minerals could influence its transport.

Environmental Transformation and Persistence

The environmental persistence of a chemical is determined by its susceptibility to various degradation processes. For N-nitroso compounds, this includes photolysis, hydrolysis, and biodegradation.

N-nitroso compounds are known to be susceptible to photolysis, or degradation by light, particularly UV light nih.govnih.gov. The photolysis of N-nitrosamines in acidic conditions involves the cleavage of the nitrogen-nitrogen bond cdnsciencepub.comresearchgate.net. This process can lead to the breakdown of the compound into its parent amine and other products nih.gov. For example, UV photolysis is considered a promising technology for removing nitrosamines from water nih.gov. The photolability of N-nitroso α-amino acids has been linked to the intramolecular association between the nitrosamino and carboxyl groups researchgate.net.

In the atmosphere, N-nitroso compounds can react with hydroxyl (OH) radicals, which is a primary degradation pathway for many organic pollutants acs.org. The specific atmospheric reactions and lifetime of N-ethyl-N-nitroso-β-alanine have not been studied.

The stability of N-nitroso compounds in water is variable. Some, like N-nitrosodiethanolamine, are stable in neutral and alkaline aqueous solutions in the dark but are less stable in acidic solutions and are sensitive to UV light nih.gov. The degradation of N-nitroso-hydrochlorothiazide, for instance, was found to be rapid at pH values between 6 and 8, but significantly slower at more acidic pH levels from 1 to 5 acs.org.

Biodegradation of certain nitroaromatic compounds by microorganisms has been observed, often involving the reduction of the nitro group to an amino group nih.gov. While specific studies on the biodegradation of N-ethyl-N-nitroso-β-alanine are lacking, research has shown that some microorganisms can degrade amino acid-containing compounds mdpi.com. The potential for biodegradation of N-ethyl-N-nitroso-β-alanine in water and soil environments remains an area for further research.

Monitoring Strategies for Environmental Nitrosamine (B1359907) Contaminants

The detection of N-nitroso compounds in environmental samples is challenging due to their typically low concentrations (ng/L levels) and the complexity of environmental matrices ewg.orgnih.gov.

Effective monitoring requires sensitive and selective analytical methods. The standard methods often involve a sample pre-treatment step, such as solid-phase extraction (SPE), to isolate and concentrate the nitrosamines from the sample matrix nih.govmdpi.comsigmaaldrich.com.

Analysis is commonly performed using gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) mdpi.comsigmaaldrich.com. GC-MS/MS is highly sensitive and selective for volatile nitrosamines mdpi.com. For non-volatile compounds like N-nitroso amino acids, LC-MS/MS is generally the preferred technique. The use of ammonia positive chemical ionization (PCI) with GC/MS has shown excellent sensitivity and selectivity for a range of N-nitrosamines, achieving detection limits between 0.4 and 1.6 ng/L nih.gov.

Table 2: Analytical Methods for N-Nitrosamine Detection

Analytical TechniqueSample Pre-treatmentTypical AnalytesKey Advantages
GC-MS/MSSolid-Phase Extraction (SPE)Volatile Nitrosamines (e.g., NDMA, NDEA)High sensitivity and precision mdpi.comsigmaaldrich.com
LC-MS/MSSolid-Phase Extraction (SPE)Non-volatile NitrosaminesSuitable for a wider range of compounds, including N-nitroso amino acids
GC/MS with PCISolid-Phase Extraction (SPE)Various NitrosaminesExcellent sensitivity and selectivity at ng/L levels nih.gov

Emerging Research Frontiers and Methodological Advancements

Development of Novel In Silico Models for Nitrosamine (B1359907) Activity Prediction

The prediction of N-nitrosamine carcinogenicity and mutagenicity through computational, or in silico, models represents a significant step forward in risk assessment. nih.gov These models are becoming increasingly vital for screening potential nitrosamine impurities in pharmaceuticals and other products, thereby reducing the reliance on extensive and time-consuming toxicological studies. researchgate.net

Recent research has focused on the development and refinement of Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models. jst.go.jpresearchgate.net These models correlate the chemical structure of a compound with its biological activity. For nitrosamines, key activating mechanisms for their interaction with DNA, such as direct-acting mutagenicity through denitrosation or metabolic activation via alpha-hydroxylation, form the basis of these predictive models. nih.gov

Several sophisticated software platforms are now employed for these predictions:

Derek Nexus: This expert rule-based system uses a knowledge base of structural alerts to predict the toxicity of a compound. jst.go.jp It identifies specific molecular features that are associated with a particular toxicological endpoint.

SARAH and TIMES Models: These are statistical-based QSAR models that provide a probabilistic estimate of a compound's mutagenicity. researchgate.netnih.gov The TIMES (Toxicology In Vitro/In Silico) models, in particular, are noted for their mechanism-based approach, which enhances their predictive power. researchgate.netnih.gov

Zeneth®: This knowledge-based software is designed to predict the degradation pathways of organic compounds, which can be instrumental in identifying the potential for N-nitrosamine formation from precursor molecules under specific conditions. jst.go.jp

A study analyzing over 12,000 small molecule drugs and their impurities using in silico methods found that a significant percentage were potential nitrosamine precursors, highlighting the widespread applicability and importance of these predictive tools. researchgate.net The performance of these models is continually being validated, with studies reporting excellent predictive capabilities, including high accuracy with few false positives or negatives. nih.gov The International Conference on Harmonisation (ICH) M7 guideline now allows for the use of such in silico approaches for the initial assessment of impurities in pharmaceuticals, underscoring their regulatory acceptance. researchgate.net

Table 1: Overview of In Silico Models for Nitrosamine Activity Prediction

Model/SoftwareTypePrinciple of OperationApplication in Nitrosamine Research
Derek NexusExpert Rule-BasedPredicts toxicity based on a knowledge base of structural alerts and their relationship to toxicological effects. jst.go.jpIdentification of structural features in nitrosamines that are linked to potential hazards. jst.go.jp
SARAHStatistical-Based QSARProvides a probabilistic assessment of mutagenicity. researchgate.netIn silico prediction of the mutagenicity of nitrosamine impurities. researchgate.net
TIMES ModelsMechanism-Based SARRe-investigates the mutagenic potential of N-nitrosamines based on their mechanisms of action. nih.govPredicting mutagenicity and identifying metabolic precursors of N-nitrosamines. nih.gov
Zeneth®Knowledge-BasedPredicts degradation pathways of organic compounds. jst.go.jpAssessing the likelihood of N-nitrosamine formation from pharmaceuticals and their impurities. jst.go.jp

Innovations in Analytical Techniques for Trace Level Detection

The accurate detection and quantification of nitrosamines at trace levels in various matrices is a significant analytical challenge. Innovations in analytical instrumentation and methodologies are continuously pushing the boundaries of detection, enabling more sensitive and reliable measurements.

While specific methods for beta-Alanine, N-ethyl-N-nitroso- are not extensively detailed in the reviewed literature, the techniques developed for other nitrosamines and structurally related compounds, such as β-N-methylamino-L-alanine (BMAA), provide a strong indication of the current state-of-the-art. nih.govrsc.org

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the most prevalent and reliable technique for the analysis of trace levels of these compounds. researchgate.net This method offers high selectivity and sensitivity. To enhance the performance of LC-MS/MS, several strategies are employed:

Derivatization: For polar and low molecular weight compounds that are difficult to retain on conventional reversed-phase liquid chromatography (RPLC) columns, derivatization is a common approach. Reagents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), 9-fluorenylmethyl chloroformate (FMOC), and ethyl- or propylchloroformate (ECF/PCF) are used to increase the molecular mass and improve chromatographic separation and ionization efficiency. researchgate.netresearchgate.net However, it is crucial to be aware of potential issues, as some derivatization methods have been shown to cause false positive responses in complex samples. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): As an alternative to RPLC, HILIC is well-suited for the analysis of polar compounds without the need for derivatization. nih.govrsc.org This simplifies sample preparation but places a higher demand on the separation capabilities of the chromatographic and mass spectrometric systems. researchgate.net

Solid-Phase Extraction (SPE): To handle complex matrices and concentrate the analyte of interest, SPE is a widely used sample preparation technique. Mixed-mode sorbents are particularly effective for cleaning up samples and isolating the target compounds. nih.gov

The validation of these analytical procedures is critical to ensure their accuracy and reliability. nih.gov A systematic review of analytical methods for BMAA highlighted discrepancies between different techniques, underscoring the importance of method validation for each specific sample matrix. rsc.org

Table 2: Advanced Analytical Techniques for Trace Level Detection of Related Compounds

TechniqueDescriptionAdvantagesChallenges
LC-MS/MS Liquid Chromatography-Tandem Mass Spectrometry is the most common analytical technique for separation, detection, and quantification. researchgate.netHigh sensitivity and selectivity. researchgate.netMay require derivatization for polar compounds. researchgate.net
Derivatization (e.g., AQC, FMOC) Chemical modification of the analyte to improve its chromatographic and detection properties. researchgate.netresearchgate.netIncreased retention on RPLC columns and enhanced ionization efficiency. researchgate.netPotential for false positives in complex samples. nih.gov
HILIC Hydrophilic Interaction Liquid Chromatography is used for the separation of polar compounds. nih.govrsc.orgSimplifies sample preparation as derivatization is often not required. researchgate.netHigh dependency on the separation capabilities of the instrumentation. researchgate.net
SPE Solid-Phase Extraction is a sample preparation method for concentrating and purifying analytes from a solution. nih.govEffective for sample clean-up and concentration from complex matrices. nih.govRequires careful selection of the sorbent material.

Mechanistic Studies on N-nitroso-β-Alanine Related Compounds

Understanding the mechanisms by which N-nitroso compounds exert their biological effects is fundamental to assessing their potential carcinogenicity. Extensive research in experimental animals has provided substantial evidence that these compounds are carcinogenic because they form potent electrophilic alkylating agents in the body. nih.gov

The mechanism of action can vary depending on the specific structure of the N-nitroso compound:

Nitrosamines: These compounds typically require metabolic activation to become carcinogenic. nih.gov This activation is often mediated by cytochrome P450 enzymes. mdpi.com The metabolic process can involve the oxidation of an alkyl group, leading to the formation of a reactive intermediate that can then alkylate DNA. nih.gov

Nitrosoureas and Related Compounds: In contrast, compounds like nitrosoureas can decompose spontaneously in the body to form electrophilic intermediates without the need for metabolic activation. nih.gov

The resulting electrophiles react with nucleophilic sites in DNA, forming DNA adducts. mdpi.com The formation of these adducts, if not repaired by cellular DNA repair mechanisms, can lead to mutations during DNA replication, which is a key initiating event in carcinogenesis. nih.gov

Studies on various dialkylnitrosamines suggest that their proximate carcinogenic forms are often their oxidation products that have acquired a carbonyl function. nih.gov Research on N-nitroso compounds found in the diet, such as N-nitrososarcosine (NSAR), which is structurally related to N-nitroso-β-alanine, indicates they can decompose to form agents that carboxymethylate and methylate DNA. mdpi.com The detection of DNA adducts like N7-(carboxymethyl)guanine and N7-(2′-carboxyethyl)guanine in human tissues provides evidence for the in vivo formation and biological activity of such compounds. mdpi.com

There is a strong consensus that the biological activity of N-nitroso compounds in humans is not substantially different from that observed in experimental animals, leading to the confident prediction that these compounds are also carcinogenic in humans. nih.gov

Q & A

Q. What analytical techniques are recommended to differentiate N-ethyl-N-nitroso-beta-alanine from other N-nitroso compounds in complex matrices?

Methodological Answer: Utilize high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) to resolve structural similarities. Reference standards (e.g., N-nitroso-isopropylethylamine , N-nitrosomethylaminobutyric acid ) can aid in retention time alignment and fragmentation pattern comparison. Isotopic labeling and tandem MS/MS enhance specificity in biological samples .

Q. How can researchers detect trace levels of N-ethyl-N-nitroso-beta-alanine in food or pharmaceutical products?

Methodological Answer: Employ gas chromatography (GC) with thermal energy analysis (TEA) or chemiluminescence detection, optimized for nitrosamine sensitivity. Validate methods using spiked matrices and adhere to protocols from regulatory guidelines (e.g., EMA’s nitrosamine impurity assessments ). Limit of quantification (LOQ) can be improved via solid-phase extraction (SPE) pre-concentration .

Q. What synthetic routes are feasible for N-ethyl-N-nitroso-beta-alanine, and how are intermediates characterized?

Methodological Answer: Explore Rhodium(III)-catalyzed N-nitroso-directed C–H functionalization, as demonstrated for indazole synthesis . Monitor reaction progress via NMR and IR spectroscopy. Purify intermediates using column chromatography, and confirm nitroso-group incorporation via X-ray crystallography or NOE experiments .

Advanced Research Questions

Q. What molecular mechanisms underlie the genotoxicity of N-ethyl-N-nitroso-beta-alanine, and how can computational models predict its reactivity?

Methodological Answer: Conduct Ames tests with Salmonella strains (TA100, TA1535) to assess mutagenicity . Pair with density functional theory (DFT) calculations to model alkylation potential at DNA nucleophilic sites (e.g., guanine N7). Cross-validate with in vitro comet assays in human hepatoma cells .

Q. How do pH and temperature affect the formation kinetics of N-ethyl-N-nitroso-beta-alanine in aqueous systems?

Methodological Answer: Perform controlled kinetic studies under varying conditions (pH 2–7, 25–60°C). Use stopped-flow spectrophotometry to monitor nitrosation rates. Compare activation energies (Ea) with Arrhenius plots, referencing nitroso-amine formation in food matrices .

Q. What strategies resolve contradictions in reported occurrence data for N-ethyl-N-nitroso-beta-alanine across studies?

Methodological Answer: Apply systematic review methodologies (e.g., EFSA’s snowballing approach ) to aggregate literature. Use meta-analysis to harmonize detection limits and matrix effects. Discrepancies may arise from extraction efficiency differences; standardize protocols via interlaboratory validation .

Q. How does beta-alanine’s metabolic role influence the biotransformation of N-ethyl-N-nitroso-beta-alanine in vivo?

Methodological Answer: Administer isotopically labeled N-ethyl-N-nitroso-beta-alanine in rodent models. Track metabolites via LC-HRMS and correlate with beta-alanine/carnosine levels (measured via ¹H-MRS ). Assess competitive inhibition at carnosine synthetase sites .

Methodological Considerations

  • Toxicity Profiling: Combine OECD guidelines (e.g., TG 451 for carcinogenicity) with transcriptomics to identify pathway perturbations (e.g., p53 activation) .
  • Analytical Optimization: Use deuterated internal standards (e.g., N-nitrosoethylmethyl-d3-amine ) to correct matrix effects in quantitative workflows.
  • Regulatory Compliance: Align with ICH Q3A/B and FDA guidance on nitrosamine risk evaluation, including forced degradation studies under nitrosating conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.